4-Bromo-2,5-thiazoledicarboxaldehyde

Description

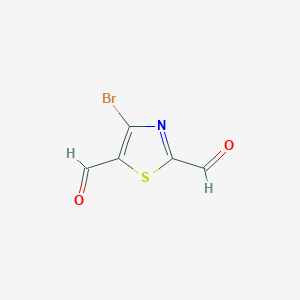

4-Bromo-2,5-thiazoledicarboxaldehyde (CAS: 1809161-49-6) is a heterocyclic organic compound with the molecular formula C₅H₂BrNO₂S. Its structure consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) substituted with a bromine atom at position 4 and two aldehyde groups at positions 2 and 5 (BrC₁=C(C=O)SC(C=O)=N₁) . The compound is cataloged under identifiers such as MFCD27756697 and DHOJCGMNPNKTIN-UHFFFAOYSA-N, with a typical purity of 95% in commercial supplies .

The presence of dual aldehyde functionalities and a bromine atom makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for pharmaceuticals or materials science applications. Its electron-deficient thiazole ring further enhances reactivity in nucleophilic additions or condensations.

Properties

Molecular Formula |

C5H2BrNO2S |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

4-bromo-1,3-thiazole-2,5-dicarbaldehyde |

InChI |

InChI=1S/C5H2BrNO2S/c6-5-3(1-8)10-4(2-9)7-5/h1-2H |

InChI Key |

DHOJCGMNPNKTIN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(N=C(S1)C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 4-Bromo-2,5-thiazoledicarboxaldehyde with analogous brominated heterocyclic aldehydes from commercial catalogs (e.g., Combi-Blocks) :

| Compound ID | Name | Heterocycle | Substituents | Molecular Formula | Purity | Key Features |

|---|---|---|---|---|---|---|

| JN-1609 | This compound | Thiazole | Br (C4), CHO (C2, C5) | C₅H₂BrNO₂S | 95% | Dual aldehydes, brominated thiazole |

| HI-1281 | 5-Bromo-1,3-thiazole-4-carbaldehyde | Thiazole | Br (C5), CHO (C4) | C₄H₂BrNOS | 95% | Single aldehyde, bromine at C5 |

| YF-2102 | 2-Bromothiophene-3-carbaldehyde | Thiophene | Br (C2), CHO (C3) | C₅H₃BrOS | 96% | Thiophene core, mono-aldehyde |

| CA-4273 | 3-Bromothiophene-2-carbaldehyde | Thiophene | Br (C3), CHO (C2) | C₅H₃BrOS | 98% | High purity, thiophene scaffold |

| HI-1644 | 4-Bromothiophene-3-carbaldehyde | Thiophene | Br (C4), CHO (C3) | C₅H₃BrOS | 95% | Bromine and aldehyde on adjacent carbons |

Key Comparison Points

Heterocycle Type

- Thiazole vs. Thiophene : Thiazole rings (N and S) are more electron-deficient than thiophenes (S only), influencing reactivity in electrophilic substitutions and coordination chemistry. Thiazoles are prevalent in drug design (e.g., antibiotics), while thiophenes are common in materials science (e.g., conductive polymers) .

Aldehyde Functionality

- Dual vs. Single Aldehydes: The target compound’s two aldehyde groups enable bifunctional reactivity, making it suitable for forming macrocycles, dendrimers, or crosslinked polymers. Mono-aldehydes (e.g., HI-1281, YF-2102) are typically used in stepwise syntheses where single-site functionalization is required .

Substituent Positioning

- Bromine Placement : Bromine at C4 in the target compound vs. C5 in HI-1281 alters steric and electronic effects. For example, C4 bromine on thiazole may enhance regioselectivity in cross-coupling reactions compared to C5 .

- Aldehyde Positioning : In thiophene derivatives (e.g., YF-2102, CA-4273), aldehyde placement adjacent to bromine (C2/C3 or C3/C4) can affect conjugation and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.